molecular formula C22H18N4O5 B2966560 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112418-51-5

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2966560
CAS No.: 1112418-51-5
M. Wt: 418.409
InChI Key: DCGYNQNZMRPMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyridazin-3-one core substituted at position 6 with a 1,3-benzodioxole group and at position 2 with an ethyl linker connected to a 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-28-17-5-3-2-4-15(17)22-23-20(31-25-22)10-11-26-21(27)9-7-16(24-26)14-6-8-18-19(12-14)30-13-29-18/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGYNQNZMRPMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, contributing to the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring, which significantly alter physicochemical and pharmacological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / Variation Substituent on Oxadiazole Molecular Weight Key Features/Implications References
Target Compound 2-Methoxyphenyl Not reported Electron-donating methoxy group may enhance binding to aromatic π-systems in targets. Moderate steric bulk.
6-(Benzodioxol)-...-thiophen-2-yl Thiophen-2-yl 394.4 Sulfur atom introduces polarizability and potential for sulfur-π interactions. Lower oxygen content reduces hydrophilicity.
6-(Benzodioxol)-...-3,5-dimethoxyphenyl 3,5-Dimethoxyphenyl Not reported Increased oxygen content improves solubility; steric hindrance may limit target accessibility.
6-Phenyl-2-substituted pyridazinones Variable alkyl/halide Varies Alkyl chains enhance lipophilicity; halides (e.g., Cl) improve metabolic stability but reduce solubility.

Key Findings:

In contrast, the thiophen-2-yl group () introduces a polarizable sulfur atom, favoring hydrophobic pockets or metal coordination . Dimethoxy substituents () increase oxygen density, enhancing water solubility but possibly reducing membrane permeability .

Steric Considerations :

  • The 2-methoxyphenyl group occupies a planar position, minimizing steric clashes. In contrast, bulkier 3,5-dimethoxyphenyl groups () may hinder binding to compact active sites .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s pyridazinone alkylation, using acetone/K₂CO₃ for nucleophilic substitution. Thiophene- or dimethoxyphenyl-containing analogs may require specialized oxadiazole cyclization steps (e.g., amidoxime intermediates) .

Pharmacological Potential: While direct data is lacking, emphasizes that pyridazinone derivatives with optimized substituents exhibit pronounced activity in DHODH inhibition and anti-inflammatory models. The target compound’s methoxy group aligns with trends favoring electron-rich aromatic moieties in such applications .

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one (referred to as Compound A) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article synthesizes the current understanding of its biological properties, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes:

  • A benzodioxole moiety
  • A dihydropyridazine core
  • An oxadiazole substituent

This structural diversity contributes to its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole, including those similar to Compound A, exhibit significant anticancer properties. They function primarily by inhibiting key enzymes such as:

  • Topoisomerases : Enzymes critical for DNA replication and transcription.
  • Telomerase : An enzyme that maintains telomere length in cancer cells.

In vitro studies demonstrated that compounds with similar structures had IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Neuroprotective Effects

Research has shown that compounds containing the benzodioxole structure can activate neuroprotective pathways. For instance, one study highlighted a derivative's ability to stimulate the NRF2 pathway, which is crucial for cellular defense against oxidative stress. This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Compounds with structural similarities to Compound A have also been evaluated for antimicrobial activity. In particular, certain oxadiazole derivatives demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on a series of oxadiazole derivatives that exhibited selective cytotoxicity against human tumor cell lines. Among these, a compound structurally related to Compound A showed an IC50 value of 1.06 μM against a breast cancer cell line, indicating strong anticancer potential .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, a benzodioxole derivative was tested in models of oxidative stress-induced neuronal damage. The results indicated significant neuroprotection and enhanced neuronal survival rates compared to untreated controls. This suggests that similar compounds could be developed for therapeutic use in neurodegenerative conditions .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of topoisomerases
NeuroprotectionNRF2 pathway activation
AntimicrobialInhibition of bacterial growth

Q & A

Q. What in vivo models are appropriate for assessing pharmacokinetic properties?

  • Methodological Answer :
  • Murine models : Conduct dose-ranging studies (10–40 mg/kg) with LC-MS/MS plasma analysis to calculate AUC024h_{0-24h} and clearance.
  • PET imaging : Use 11^{11}C-labeled analogs to measure brain penetration and 5-HT1A_{1A} receptor occupancy, as demonstrated in FLAP inhibitor studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.